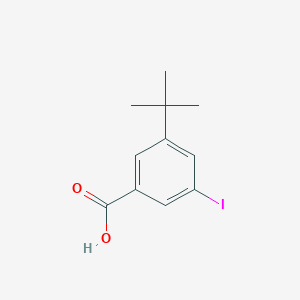

3-(tert-Butyl)-5-iodobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(tert-Butyl)-5-iodobenzoic acid is an organic compound characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-5-iodobenzoic acid typically involves the iodination of 3-(tert-Butyl)benzoic acid. This can be achieved through electrophilic aromatic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

3-(tert-Butyl)-5-iodobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, although the tert-butyl group is generally resistant to oxidation.

Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be employed, although the tert-butyl group remains largely unaffected.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-(tert-Butyl)-5-azidobenzoic acid, while a Suzuki-Miyaura coupling reaction could produce a biaryl compound.

Applications De Recherche Scientifique

3-(tert-Butyl)-5-iodobenzoic acid has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism by which 3-(tert-Butyl)-5-iodobenzoic acid exerts its effects depends on the context of its application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions, influencing their activity and function.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(tert-Butyl)benzoic acid: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.

5-Iodobenzoic acid: Lacks the tert-butyl group, which affects its steric properties and reactivity.

3-(tert-Butyl)-4-iodobenzoic acid: Similar structure but with the iodine atom in a different position, leading to different reactivity and applications.

Uniqueness

3-(tert-Butyl)-5-iodobenzoic acid is unique due to the combination of the tert-butyl group and the iodine atom, which confer distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where selective reactivity is required.

Activité Biologique

3-(tert-Butyl)-5-iodobenzoic acid is a compound of increasing interest in various fields of biological and chemical research. Its unique structure, characterized by the presence of a tert-butyl group and an iodine atom attached to a benzoic acid core, provides distinct properties that influence its biological activity. This article reviews the compound's synthesis, mechanisms of action, biological applications, and relevant research findings.

The synthesis of this compound typically involves the iodination of 3-(tert-Butyl)benzoic acid through electrophilic aromatic substitution. This reaction can be facilitated by using iodine in conjunction with oxidizing agents like nitric acid or hydrogen peroxide under controlled conditions to ensure selective iodination.

Chemical Structure

- Molecular Formula : C11H13IO2

- Molecular Weight : 304.12 g/mol

The iodine atom acts as a leaving group in various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential for its application in synthetic chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can form stable complexes with proteins and enzymes, influencing their activity through non-covalent interactions. This property allows it to be utilized in studies related to enzyme inhibition and protein-ligand interactions.

Biological Applications

This compound has several applications in scientific research:

- Pharmaceutical Development : It serves as a building block for synthesizing more complex organic molecules, particularly in drug discovery and development.

- Biological Research : The compound is used to study enzyme inhibition mechanisms, particularly related to the vasopressin receptor system .

- Chemical Biology : It can be employed in the development of radioligands for imaging techniques such as positron emission tomography (PET), enhancing our understanding of receptor dynamics in vivo .

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

Case Study: Vasopressin Receptor Imaging

A study focused on synthesizing ligands for imaging vasopressin receptors demonstrated that compounds similar to this compound exhibited high binding affinities. The research involved administering these compounds to CD-1 mice, revealing significant uptake in brain regions associated with vasopressin activity (e.g., lateral septum) and highlighting their potential for neuroimaging applications .

Toxicological Assessment

In silico investigations have been conducted to evaluate the toxicological effects associated with compounds structurally related to this compound. These studies indicated potential adverse effects on reproductive systems and neurotoxicity, suggesting that while the compound may have beneficial applications, careful consideration of its safety profile is essential .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 3-(tert-Butyl)benzoic acid | Lacks iodine; less reactive | Limited biological applications |

| 5-Iodobenzoic acid | Lacks tert-butyl group; different sterics | Used in radiolabeling but less versatile |

| 3-(tert-Butyl)-4-iodobenzoic acid | Similar structure; different iodine position | Varies in reactivity and applications |

Propriétés

IUPAC Name |

3-tert-butyl-5-iodobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IO2/c1-11(2,3)8-4-7(10(13)14)5-9(12)6-8/h4-6H,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKMRQBVKCBAPSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646940 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000341-29-6 |

Source

|

| Record name | 3-tert-Butyl-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.